molecular formula C10H7FN2O3 B6385302 (2,4)-Dihydroxy-5-(3-fluoro-4-hydroxyphenyl)pyrimidine, 95% CAS No. 1261985-93-6

(2,4)-Dihydroxy-5-(3-fluoro-4-hydroxyphenyl)pyrimidine, 95%

Cat. No. B6385302
CAS RN: 1261985-93-6
M. Wt: 222.17 g/mol
InChI Key: JUVVBBDDUYUAPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,4)-Dihydroxy-5-(3-fluoro-4-hydroxyphenyl)pyrimidine, 95% (2,4-DHPFP) is a chemical compound composed of a heterocyclic pyrimidine ring with two hydroxy groups and a fluorinated phenyl side chain. This compound is used in a variety of scientific research applications, including drug discovery, synthetic chemistry, and biochemistry. It has a variety of biochemical and physiological effects, including inhibition of enzymes and other proteins, modulation of gene expression, and inhibition of cell growth.

Scientific Research Applications

(2,4)-Dihydroxy-5-(3-fluoro-4-hydroxyphenyl)pyrimidine, 95% is a useful compound for scientific research applications. It has been used as an inhibitor of the enzyme phosphatidylinositol-3-kinase (PI3K), which is involved in cell growth and survival. It has also been used to modulate the expression of genes involved in cell migration and invasion. In addition, it has been used to inhibit the growth of cancer cells in laboratory experiments.

Mechanism of Action

The mechanism of action of (2,4)-Dihydroxy-5-(3-fluoro-4-hydroxyphenyl)pyrimidine, 95% is not well understood. However, it is thought to act as an inhibitor of PI3K, which is involved in cell growth and survival. It is also thought to modulate the expression of genes involved in cell migration and invasion.
Biochemical and Physiological Effects
(2,4)-Dihydroxy-5-(3-fluoro-4-hydroxyphenyl)pyrimidine, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in laboratory experiments. It has also been shown to modulate the expression of genes involved in cell migration and invasion. In addition, it has been shown to inhibit the enzyme phosphatidylinositol-3-kinase (PI3K), which is involved in cell growth and survival.

Advantages and Limitations for Lab Experiments

The use of (2,4)-Dihydroxy-5-(3-fluoro-4-hydroxyphenyl)pyrimidine, 95% in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is easily synthesized. It is also a potent inhibitor of PI3K, which makes it useful for studying the effects of PI3K inhibition. However, there are also some limitations to its use. The compound has a relatively short half-life, which can make it difficult to use in long-term experiments. In addition, the mechanism of action of (2,4)-Dihydroxy-5-(3-fluoro-4-hydroxyphenyl)pyrimidine, 95% is not well understood, which can make it difficult to interpret the results of experiments.

Future Directions

The use of (2,4)-Dihydroxy-5-(3-fluoro-4-hydroxyphenyl)pyrimidine, 95% in scientific research is still in its early stages, and there is much room for further exploration. Future research could focus on the mechanism of action of (2,4)-Dihydroxy-5-(3-fluoro-4-hydroxyphenyl)pyrimidine, 95%, as well as its effects on other biological processes. In addition, further research could explore the potential for (2,4)-Dihydroxy-5-(3-fluoro-4-hydroxyphenyl)pyrimidine, 95% to be used as a therapeutic agent for the treatment of various diseases. Finally, additional research could focus on the development of more efficient and cost-effective synthesis methods for (2,4)-Dihydroxy-5-(3-fluoro-4-hydroxyphenyl)pyrimidine, 95%.

Synthesis Methods

(2,4)-Dihydroxy-5-(3-fluoro-4-hydroxyphenyl)pyrimidine, 95% can be synthesized via a variety of methods. One method involves the reaction of 3,4-dihydroxybenzaldehyde with 3-fluoro-4-hydroxybenzaldehyde in the presence of an acid catalyst such as sulfuric acid. This reaction produces a mixture of 2,4-dihydroxy-5-fluorophenylpyrimidine and 2,4-dihydroxy-3-fluorophenylpyrimidine, which can then be separated by chromatography. Alternatively, the compound can be synthesized from the reaction of 4-hydroxybenzaldehyde and 3-fluoro-4-hydroxybenzaldehyde in the presence of a base catalyst such as potassium carbonate. This reaction yields 2,4-dihydroxy-5-fluorophenylpyrimidine as the major product.

properties

IUPAC Name

5-(3-fluoro-4-hydroxyphenyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O3/c11-7-3-5(1-2-8(7)14)6-4-12-10(16)13-9(6)15/h1-4,14H,(H2,12,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVVBBDDUYUAPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CNC(=O)NC2=O)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4)-Dihydroxy-5-(3-fluoro-4-hydroxyphenyl)pyrimidine

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